
Ethyl phenylacetate
概要
説明
Ethyl phenylacetate is an organic compound with the molecular formula C10H12O2. It is an ester formed from phenylacetic acid and ethanol. This compound is known for its pleasant, sweet, and floral aroma, reminiscent of honey and roses. It is commonly used in the fragrance and flavor industries due to its aromatic properties .
準備方法
Synthetic Routes and Reaction Conditions: Ethyl phenylacetate can be synthesized through several methods:
Esterification of Phenylacetic Acid: This method involves the reaction of phenylacetic acid with ethanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid
Reaction of Benzyl Cyanide: Another method involves the reaction of benzyl cyanide with ethanol and sulfuric acid.
Industrial Production Methods: In industrial settings, this compound is often produced by the esterification of phenylacetic acid with ethanol, using sulfuric acid as a catalyst. The reaction mixture is heated under reflux, and the product is purified by distillation .
化学反応の分析
Types of Reactions: Ethyl phenylacetate undergoes various chemical reactions, including:
Reduction: this compound can be reduced to this compound alcohol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Phenylacetic acid and ethanol.
Reduction: this compound alcohol.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
科学的研究の応用
Ethyl phenylacetate has diverse applications in scientific research:
作用機序
Ethyl phenylacetate can be compared with other esters such as:
Ethyl Acetate: Both are esters, but ethyl acetate has a simpler structure and is commonly used as a solvent in laboratories.
Methyl Butyrate: This ester has a fruity aroma and is used in flavorings and perfumes.
Ethyl Benzoate: Similar to this compound, ethyl benzoate is used in fragrances and has a pleasant aroma.
Uniqueness: this compound is unique due to its specific aromatic profile, which combines sweet, floral, and honey-like notes. This makes it particularly valuable in the fragrance and flavor industries .
類似化合物との比較
- Ethyl acetate
- Methyl butyrate
- Ethyl benzoate
Ethyl phenylacetate is a versatile compound with significant applications in various fields, from chemistry and biology to industry and medicine. Its unique aromatic properties and chemical reactivity make it a valuable compound for research and industrial use.
特性
IUPAC Name |
ethyl 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULCUDSUACXJJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044353 | |
| Record name | Ethyl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a pleasant odor; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid, Colourless or nearly colourless liquid; pleasant sweet odour suggestive of honey | |
| Record name | Ethyl phenylacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20788 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ethyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Ethyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/942/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
228 °C, 227.00 to 229.00 °C. @ 760.00 mm Hg | |
| Record name | Ethyl phenylacetate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8382 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
210 °F (99 °F) | |
| Record name | Ethyl phenylacetate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8382 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1,478 mg/L at 25 °C, Soluble in water, Very soluble in ethyl ether, ethanol, Soluble in fixed oils; insol in glycerin, propylene glycol, Soluble in 8 parts of 60% alcohol, Insoluble in water glyceryl, propylene glycol; soluble in oils, 1 mL in 3 mL 70% ethanol (in ethanol) | |
| Record name | Ethyl phenylacetate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8382 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/942/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.0333 g/cu cm at 20 °C, 1.027-1.032 | |
| Record name | Ethyl phenylacetate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8382 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/942/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
5.67 (Air = 1) | |
| Record name | Ethyl phenylacetate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8382 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.06 [mmHg] | |
| Record name | Ethyl phenylacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20788 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Liquid, Colorless liquid | |
CAS No. |
101-97-3 | |
| Record name | Ethyl phenylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl phenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL PHENYLACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ETHYL PHENYLACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL PHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6CNZ04D8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl phenylacetate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8382 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-29.4 °C | |
| Record name | Ethyl phenylacetate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8382 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the characteristic aroma of Ethyl phenylacetate (EPhA) and in which products is it commonly found?
A1: EPhA possesses a sweet, honey-like aroma, often described as fruity or floral. [] It is a naturally occurring compound found in various fruits like pears and grapes, as well as honey and chocolate. [, , ] It is also a significant contributor to the aroma profile of wines, particularly those made from certain pear varieties and those affected by sour rot in grapes. [, , ]
Q2: Can EPhA be considered a desirable or undesirable aroma compound in wine?
A2: While EPhA contributes pleasant fruity and honey notes to wine in low concentrations, high levels above its sensory threshold can lead to an undesirable sweet, honey-like off-flavor, often perceived as a taint by consumers. This is particularly relevant in wines made from sour rotten grapes. [, ]
Q3: How do different yeast starter cultures affect the EPhA concentration in chocolate?
A3: Studies show that the selection of specific yeast starter cultures during chocolate production can significantly modulate EPhA concentrations. Thermotolerant Saccharomyces cerevisiae hybrids, engineered for increased acetate ester production, lead to elevated levels of EPhA in the final chocolate product. []
Q4: What are the common methods for synthesizing EPhA?
A4: EPhA can be synthesized through various chemical and biological methods:
- Esterification of phenylacetic acid: This reaction commonly uses ethanol and a catalyst like solid superacids (SO42-/TiO2-Al2O3-SnO2, S2O82-/ZrO2-PrO2-TiO2), or enzymes like lipases. [, , , , ]
- Reaction of ethyl haloacetates with benzene: This method utilizes UV light and may involve aluminum chloride as a catalyst. []
- Biotransformation using microorganisms: This green and sustainable method utilizes microorganisms like Hansenula anomala to produce natural EPhA from renewable feedstocks. [, ]
Q5: How does the choice of catalyst affect EPhA synthesis?
A5: Different catalysts offer varying degrees of activity, selectivity, and environmental friendliness in EPhA synthesis:
- Solid superacids: These reusable catalysts provide high yields and reduce environmental pollution compared to traditional strong acids like sulfuric acid. [, , , ]
- Enzymes (Lipases): These biocatalysts enable the production of natural EPhA with high selectivity under mild reaction conditions. []
Q6: Can EPhA be produced from renewable sources?
A6: Yes, EPhA can be produced through biotransformation using microorganisms like Hansenula anomala, which can convert renewable feedstocks like glucose or glycerol into EPhA. This approach offers a sustainable alternative to traditional chemical synthesis. [, ]
Q7: What is the molecular formula and molecular weight of EPhA?
A7: EPhA has the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol.
Q8: What are some notable reactions involving EPhA?
A8: * Friedel-Crafts reaction: EPhA can undergo Friedel-Crafts acylation, as seen in the synthesis of Fexofenadine hydrochloride, where it reacts with 4-chlorobutyryl chloride. []* Hydrolysis: EPhA can be hydrolyzed to produce phenylacetic acid, a precursor for other valuable compounds. [, ]* Condensation reactions: EPhA can participate in condensation reactions with compounds containing active methylene groups, leading to the formation of heterocyclic compounds like pyrans and diazepines. [, , , ]
Q9: How do substituents on the phenyl ring of EPhA influence its reactivity?
A9: Studies on the sodium enolates of substituted EPhA derivatives using UV-Vis, IR, and NMR spectroscopy reveal that electron-withdrawing groups at the para position significantly affect their spectral properties and reactivity. This is attributed to resonance interactions between the substituent and the enolate anion. [, ]
Q10: What are some applications of EPhA beyond its use as a flavor and fragrance compound?
A10: EPhA finds applications in various industries:
- Pharmaceuticals: It serves as a precursor in the synthesis of drugs like Fexofenadine hydrochloride, an antihistamine. []
- Polymers: It is used as a healing agent in self-healing epoxy resins, where it is encapsulated and released upon crack formation to promote repair. [, , , ]
Q11: How does EPhA contribute to the self-healing properties of epoxy resins?
A11: In self-healing epoxy applications, microcapsules containing EPhA are embedded within the resin matrix. When a crack forms, these capsules rupture and release EPhA. The solvent swells the surrounding polymer, allowing for chain mobility and reaction of residual curing agents, ultimately leading to crack closure and restoration of mechanical properties. [, , ]
Q12: How does aging affect the performance of EPhA-based self-healing epoxy systems?
A12: Research indicates that the self-healing efficiency of EPhA-based epoxy systems can decline over time due to:
- Premature diffusion: EPhA may gradually diffuse from the microcapsules into the surrounding epoxy matrix, reducing the amount available for healing upon crack formation. []
- Moisture absorption: Ambient moisture can be absorbed by the epoxy matrix, affecting the curing kinetics and potentially hindering the healing process. []
Q13: What analytical techniques are commonly employed to identify and quantify EPhA?
A13:
- Gas chromatography-mass spectrometry (GC-MS): This technique is widely used for separating, identifying, and quantifying EPhA in complex mixtures, such as wines, pear distillates, and fermented foods. [, , , , , ]
- Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS: This approach is particularly useful for analyzing volatile compounds like EPhA in various matrices. [, , ]
Q14: Are there any known toxicological concerns related to EPhA?
A14: While EPhA is generally considered safe for use in food and fragrances, further research is needed to fully elucidate its toxicological profile, particularly regarding potential long-term effects. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


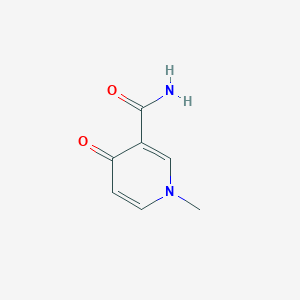
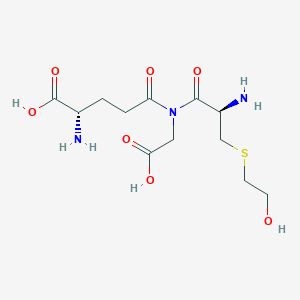
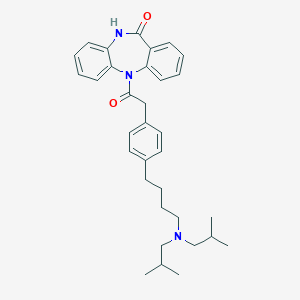
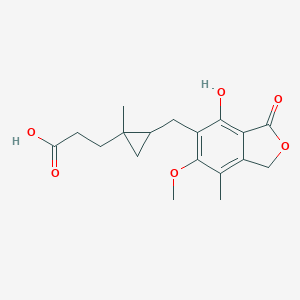

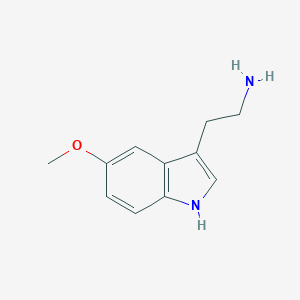
![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B125071.png)
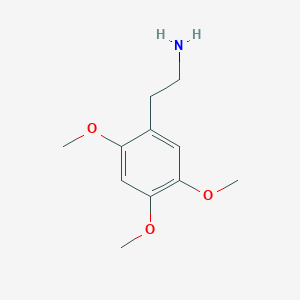
![[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B125074.png)

![1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene](/img/structure/B125081.png)

